

# KX2-361 blood-brain barrier penetration vs dasatinib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

[Get Quote](#)

## Molecular Properties and BBB Penetration

The table below summarizes the key characteristics of Dasatinib and **KX2-361** that influence their ability to cross the BBB.

| Feature                       | Dasatinib                                                                       | KX2-361                                     |
|-------------------------------|---------------------------------------------------------------------------------|---------------------------------------------|
| Primary Targets               | BCR-ABL, SRC family kinases [1] [2]                                             | SRC kinase, Tubulin [3]                     |
| Molecular Weight              | 506 g/mol [2]                                                                   | Information not available in search results |
| Lipophilicity (LogP)          | 2.8 (consensus) [2]                                                             | Information not available in search results |
| Efflux Pump Affinity          | Substrate of P-glycoprotein (PGP) & Breast Cancer Resistance Protein (BCRP) [2] | Information not available in search results |
| BBB Penetration (Preclinical) | Limited; brain concentrations lower than plasma in mice [2]                     | Readily crosses the BBB in mice [3]         |

| Feature      | Dasatinib                                                              | KX2-361                                                      |
|--------------|------------------------------------------------------------------------|--------------------------------------------------------------|
| Key Evidence | Higher doses (140 mg/day) may improve CSF concentrations in humans [4] | Provides long-term survival in murine glioblastoma model [3] |

## Experimental Data and Methodologies

The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key studies for each compound.

### Dasatinib

The pharmacokinetic data primarily comes from a 2021 study that directly compared Dasatinib with another TKI, Ponatinib, in a non-tumor-bearing murine model [2].

- **Experimental Protocol:** Mice were administered 10 mg/kg of Dasatinib via intravenous injection. Plasma and brain samples were collected at 1, 2, 4, and 7-hour intervals. Drug concentrations were measured using liquid chromatography-mass spectroscopy (LC-MS) [2].
- **Key Findings:** The study concluded that Dasatinib's brain concentrations were significantly lower than plasma concentrations at early time points. It also has a short plasma half-life (1.69 hours) compared to its brain half-life (8.50 hours), which can lead to a falsely elevated brain-to-plasma ratio at later times as the drug is rapidly cleared from the blood but retained in the brain [2]. Its affinity for efflux pumps like PGP and BCRP limits its penetration [2]. A separate clinical study in patients with Philadelphia chromosome-positive acute lymphoblastic leukemia found that a higher dosage of 140 mg/day was needed to measurably enhance cerebrospinal fluid (CSF) concentrations, supporting the preclinical findings of limited penetration [4].

### KX2-361

The data for **KX2-361** comes from a 2018 study investigating its efficacy against glioblastoma [3].

- **Experimental Context:** The study established that **KX2-361**, a dual Src/tubulin inhibitor, is orally bioavailable and was developed to address the challenge of poor BBB penetration by most small-molecule drugs. Its activity was tested in a syngeneic orthotopic model of glioblastoma (GL261 cells implanted in C57BL/6 mice) [3].

- **Key Findings:** The research demonstrated that **KX2-361** "readily crosses the blood-brain barrier in mice" and is active in vivo against orthotopic gliomas, leading to long-term survival in the animal model [3]. The study also highlighted that its efficacy works in concert with the host's adaptive immune system to control tumor growth [3].

## Therapeutic Implications and Signaling Pathways

The differential BBB penetration of these drugs directs their potential therapeutic applications.

- **Dasatinib:** Its limited BBB penetration is a significant concern for treating central nervous system (CNS) cancers or leukemias with CNS involvement. While it has shown clinical activity in patients with CNS Philadelphia chromosome-positive leukemia [1] [5], its efficacy may be hampered by its poor penetration, potentially requiring higher doses and raising the risk of selecting for resistant clones in the CNS sanctuary site [1] [2] [4].
- **KX2-361:** The primary evidence for this compound is in the context of **glioblastoma**. Its ability to cross the BBB and its dual mechanism of action—inhibiting both Src signaling and tubulin polymerization—make it a promising candidate for treating primary brain tumors [3]. Src kinase is a key downstream effector in aberrant receptor tyrosine kinase pathways common in glioblastoma [6].

The diagram below illustrates the core mechanistic differences between the two drugs, which underpins their therapeutic potential.



[Click to download full resolution via product page](#)

## Limitations and Research Gaps

A significant limitation in providing a definitive comparison is the **lack of a direct, head-to-head preclinical study** between Dasatinib and **KX2-361**.

- The most robust comparative data for Dasatinib is against Ponatinib, not **KX2-361** [2].
- The studies for each drug were conducted by different research groups, at different times, and potentially with slightly different methodologies. This makes a quantitative comparison of their brain-to-plasma ratios unreliable.
- For **KX2-361**, specific quantitative pharmacokinetic values (like brain AUC or Cmax) and detailed molecular properties (molecular weight, logP, efflux transporter affinity) are not provided in the available search results [3].

In summary, while both compounds inhibit Src kinase, they appear to have distinct BBB penetration profiles based on indirect evidence, with **KX2-361** being reported as readily crossing the barrier and Dasatinib demonstrating limited penetration. This fundamental difference steers their potential application towards different CNS malignancies.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Dasatinib crosses the blood-brain barrier and is an efficient ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative pharmacokinetic analysis of the blood-brain ... [pmc.ncbi.nlm.nih.gov]
3. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]
4. A Higher Dose of Dasatinib May Increase the Possibility ... [pubmed.ncbi.nlm.nih.gov]
5. Dasatinib crosses the blood-brain barrier and is an efficient ... [repub.eur.nl]
6. SRC Kinase in Glioblastoma: News from an Old ... [mdpi.com]

To cite this document: Smolecule. [KX2-361 blood-brain barrier penetration vs dasatinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-blood-brain-barrier-penetration-vs-dasatinib>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)